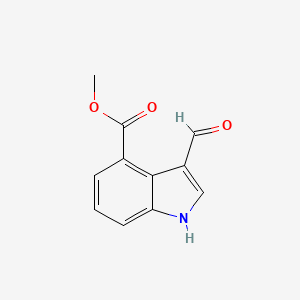

methyl 3-formyl-1H-indole-4-carboxylate

Beschreibung

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. chemimpex.comresearchgate.net The strategic placement of functional groups on the indole ring is a key focus of indole chemistry research, as it allows for the synthesis of a diverse array of complex molecules. Methyl 3-formyl-1H-indole-4-carboxylate is a disubstituted indole, carrying both an electron-withdrawing formyl group at the C3-position and a methyl carboxylate group at the C4-position.

The formyl group at the 3-position is a particularly important feature. The C3-position of indole is the most nucleophilic, making direct formylation a common and effective strategy for introducing a versatile chemical handle. This aldehyde functionality can readily participate in a wide range of chemical reactions, including condensations, oxidations, reductions, and multicomponent reactions, providing a gateway to more complex molecular structures. researchgate.net The methyl carboxylate at the 4-position further influences the electronic properties of the indole ring and provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Significance of the 3-Formyl-1H-indole-4-carboxylate Scaffold in Organic Synthesis

The bifunctional nature of this compound makes it a highly significant scaffold in organic synthesis. The aldehyde and ester groups can be selectively or simultaneously transformed, allowing for the construction of a wide variety of heterocyclic systems.

For instance, the formyl group is a key precursor for the synthesis of various indole derivatives. It can undergo Knoevenagel condensation with active methylene (B1212753) compounds to form new carbon-carbon bonds, a reaction that has been utilized in the synthesis of tyrphostin analogues, which are known for their potential as kinase inhibitors. nih.gov Furthermore, the aldehyde can react with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are important intermediates for the synthesis of various heterocyclic compounds, including quinazolinones and triazoles. nih.govnih.gov The presence of the methyl carboxylate group allows for further diversification, enabling the synthesis of amides and other ester derivatives with potential biological activities. The strategic positioning of these two functional groups allows for the regioselective synthesis of complex molecules, making it a valuable tool for synthetic chemists.

Overview of its Emerging Role in Chemical Biology and Drug Discovery

While specific research on the direct biological activity of this compound is not extensively documented, its role as a key intermediate in the synthesis of biologically active compounds is increasingly recognized. The indole scaffold itself is a well-established pharmacophore, and the functional groups of this particular derivative provide the necessary handles for creating libraries of compounds for drug screening.

Derivatives synthesized from indole-3-carboxaldehydes, a class of compounds to which this compound belongs, have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. For example, studies on related indole carboxylates have demonstrated their potential in developing new therapeutic agents. chemimpex.comresearchgate.net The synthesis of various heterocyclic systems, such as quinazolinones from indole-3-carboxaldehydes, has led to the discovery of compounds with potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The exploration of derivatives from this scaffold in the context of kinase inhibition is also a promising area. The development of tyrphostin derivatives highlights the potential to generate potent enzyme inhibitors for cancer therapy. nih.gov The versatility of the 3-formyl-1H-indole-4-carboxylate scaffold allows medicinal chemists to systematically modify the structure and explore the structure-activity relationships, a crucial step in the drug discovery process. As research continues, it is anticipated that more specific applications of this compound in the development of novel therapeutic agents will be unveiled.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | nih.govscbt.com |

| Molecular Weight | 203.19 g/mol | nih.gov |

| CAS Number | 53462-88-7 | nih.govscbt.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | nih.govsigmaaldrich.com |

| InChIKey | HWQJAOMFBDZMPB-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | COC(=O)C1=C(C=CC=C1)C2=C(NC=C2)C=O | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJAOMFBDZMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496231 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53462-88-7 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Formyl 1h Indole 4 Carboxylate

Direct Formylation Approaches

The most common strategy for the synthesis of methyl 3-formyl-1H-indole-4-carboxylate involves the direct introduction of a formyl group onto the C-3 position of the indole (B1671886) ring system. This approach is favored due to the inherent nucleophilicity of the C-3 position in indoles.

Modified Vilsmeier-Haack Reaction Protocols

The Vilsmeier-Haack reaction is a classic and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture, which generates the Vilsmeier reagent, an electrophilic iminium species. This reagent then attacks the electron-rich C-3 position of the indole.

In the synthesis of this compound, the starting material is methyl 1H-indole-4-carboxylate. The reaction proceeds by the electrophilic substitution of the Vilsmeier reagent at the C-3 position, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde.

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the yield and purity of this compound. Key variables include the molar ratio of the reagents, reaction temperature, and reaction time.

A typical procedure involves the slow addition of phosphoryl chloride to a solution of methyl 1H-indole-4-carboxylate in DMF at a reduced temperature, often 0 °C, to control the exothermic reaction. The mixture is then stirred at room temperature or slightly elevated temperatures to drive the reaction to completion. The reaction is subsequently quenched with an aqueous base, such as sodium hydroxide (B78521) or sodium carbonate, to hydrolyze the intermediate and precipitate the product.

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 1H-indole-4-carboxylate | POCl₃, DMF | 0 to rt | 2 | 85 |

This table presents representative data and may not reflect all published findings.

Electrochemical C-3 Formylation Techniques for Indoles (General relevance for formylation)

Electrochemical methods offer a green and often milder alternative to traditional chemical reactions. In the context of indole chemistry, electrochemical C-3 formylation has been explored as a viable synthetic strategy. These techniques typically involve the in-situ generation of a formylating agent or a reactive intermediate that can functionalize the indole ring.

While specific examples detailing the electrochemical formylation of methyl 1H-indole-4-carboxylate are not extensively documented in the literature, the general principles are applicable. These methods often utilize a simple and readily available carbon source, such as DMF or formaldehyde (B43269), in the presence of a supporting electrolyte. The reaction is carried out in an electrochemical cell where the indole substrate is oxidized at the anode, generating a radical cation or a dication species that is highly susceptible to nucleophilic attack by the formylating agent.

The key advantages of electrochemical formylation include the avoidance of harsh reagents like phosphoryl chloride and the potential for high selectivity and efficiency. The reaction conditions, such as the choice of solvent, electrolyte, and electrode material, as well as the applied potential, are critical parameters that need to be optimized for each specific substrate.

Indole Ring Construction Strategies

Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes

Palladium-catalyzed reactions have become powerful tools in organic synthesis. One such application is the reductive N-heteroannulation of 2-nitrostyrenes to form indoles. This methodology involves the reaction of a suitably substituted 2-nitrostyrene derivative with a reducing agent, typically carbon monoxide, in the presence of a palladium catalyst.

For the synthesis of this compound, this would conceptually involve a starting material such as a methyl 2-nitro-6-(substituted vinyl)benzoate. The palladium-catalyzed reductive cyclization would then lead to the formation of the indole ring. The formyl group at the C-3 position could either be introduced from a precursor incorporated into the vinyl substituent or arise from a subsequent transformation. This approach offers a high degree of flexibility in accessing a wide range of substituted indoles.

Alternative Cyclization and Annulation Reactions

A variety of other cyclization and annulation reactions have been developed for the synthesis of the indole nucleus. While not always directly applied to the synthesis of this compound, these methods represent potential synthetic routes. Examples include the Fischer, Bischler-Möhlau, and Reissert indole syntheses, each with its own set of advantages and limitations regarding substrate scope and functional group tolerance.

The synthesis of this compound can be achieved through various pathways, primarily involving the construction of the indole nucleus followed by functionalization, or the direct formylation of a pre-existing indole scaffold. These methods utilize a range of precursors from simple substituted benzenes to more elaborate indole derivatives.

Conversion from Methyl 1H-Indole-4-carboxylate

A primary and direct method for synthesizing this compound is through the electrophilic formylation of methyl 1H-indole-4-carboxylate. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation. chemistrysteps.comorganic-chemistry.org Indoles are electron-rich aromatic compounds, and the C-3 position is particularly nucleophilic and susceptible to electrophilic substitution. bhu.ac.in

The Vilsmeier-Haack reaction employs a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [CH(Cl)=N(CH₃)₂]⁺, which is the active Vilsmeier reagent. wikipedia.orgyoutube.com

In the second stage, the electron-rich C-3 position of the methyl 1H-indole-4-carboxylate attacks the Vilsmeier reagent. chemistrysteps.com This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate during the aqueous workup yields the final aldehyde product, this compound. wikipedia.orgyoutube.com The reaction is highly regioselective for the C-3 position due to the electronic properties of the indole ring system.

Table 1: Vilsmeier-Haack Formylation of Methyl 1H-Indole-4-carboxylate

| Step | Description | Reagents | Product |

| 1 | Formation of Vilsmeier Reagent | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Chloroiminium ion (Vilsmeier Reagent) |

| 2 | Electrophilic Substitution | Methyl 1H-indole-4-carboxylate, Vilsmeier Reagent | Iminium ion intermediate |

| 3 | Hydrolysis | Water | This compound |

Routes from More Complex Indole Derivatives

The synthesis of this compound can also be approached from more complex indole structures. For instance, functional group manipulation on a pre-existing, highly substituted indole core can lead to the target molecule. An example involves the formylation of fused indole systems, such as 3,4-dihydro-1H- bhu.ac.inwikipedia.orgoxazino[4,3-a]indoles. nih.gov

In a documented synthesis, a 3,4-dihydro-1H- bhu.ac.inwikipedia.orgoxazino[4,3-a]indol-1-one system was subjected to a Vilsmeier-Haack formylation. nih.gov The reaction selectively introduced a formyl group at the C-10 position of this fused system. nih.gov This C-10 position is electronically equivalent to the C-3 position of the parent indole ring. Subsequent chemical transformations would be required to cleave the oxazino ring and modify other substituents to arrive at this compound. While a multi-step process, this route demonstrates the feasibility of utilizing complex indole alkaloids or their synthetic analogues as starting points for producing functionalized indoles like the title compound.

Preparation from Methyl 2-methyl-3-nitrobenzoate

A versatile and efficient route to substituted indoles, including the precursor for the title compound, starts from ortho-substituted nitroaromatics. orgsyn.org The synthesis of methyl 1H-indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate is a well-established multi-step process that builds the indole ring system. orgsyn.org This precursor can then be formylated as described in section 2.3.1.

The synthesis sequence, an example of a Batcho-Leimgruber type indole synthesis, involves several key transformations: orgsyn.org

Benzylic Bromination : The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes radical bromination at the methyl group. This is typically achieved using a bromine source in carbon tetrachloride, initiated by dibenzoyl peroxide and light, to yield methyl 2-bromomethyl-3-nitrobenzoate. orgsyn.org

Wittig Salt Formation : The resulting benzylic bromide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide. orgsyn.org

Wittig Reaction : The phosphonium salt is then subjected to a Wittig reaction with formaldehyde (generated from paraformaldehyde) to introduce a vinyl group, producing methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org

Reductive Cyclization : The final and key step is a palladium-catalyzed reductive N-heteroannulation. The 2-nitrostyrene derivative is treated with carbon monoxide in the presence of a palladium acetate (B1210297) and triphenylphosphine catalyst system. This reaction reductively cyclizes the nitro and vinyl groups to form the indole ring, directly affording methyl 1H-indole-4-carboxylate in high yield. orgsyn.org

Once methyl 1H-indole-4-carboxylate is synthesized via this route, it is converted to the final product, this compound, using the Vilsmeier-Haack formylation as previously detailed. chemistrysteps.comwikipedia.org

Table 2: Synthesis of Methyl 1H-Indole-4-carboxylate from Methyl 2-methyl-3-nitrobenzoate orgsyn.org

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield |

| 1 | Methyl 2-methyl-3-nitrobenzoate | Bromine, Dibenzoyl peroxide, CCl₄, reflux | Methyl 2-bromomethyl-3-nitrobenzoate | 96.5% |

| 2 | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine, Chloroform, reflux | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | ~95% |

| 3 | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | Paraformaldehyde, Dichloromethane | Methyl 2-ethenyl-3-nitrobenzoate | 81% |

| 4 | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine, Carbon monoxide, Acetonitrile (B52724) | Methyl 1H-indole-4-carboxylate | 91% |

Chemical Reactivity and Derivatization Strategies of Methyl 3 Formyl 1h Indole 4 Carboxylate

Reactions Involving the Formyl Group (–CHO)

The formyl group at the 3-position of the indole (B1671886) ring is a key site for various chemical modifications. researchgate.net Its electrophilic nature makes it susceptible to attack by nucleophiles, and it can readily participate in condensation, oxidation, and reduction reactions.

Condensation Reactions

Condensation reactions of the formyl group provide a powerful tool for constructing larger molecular frameworks and introducing new functional groups.

The formyl group of methyl 3-formyl-1H-indole-4-carboxylate can undergo nucleophilic addition-elimination reactions with primary amines, such as 1,2-ethylenediamine. This type of reaction typically involves the initial formation of a carbinolamine intermediate, which then dehydrates to form a C=N double bond (an imine or Schiff base). The reaction with a diamine like 1,2-ethylenediamine can lead to the formation of more complex cyclic or polymeric structures, depending on the reaction conditions.

While specific examples of this reaction with this compound are not extensively detailed in the provided search results, the general reactivity of indole-3-carboxaldehydes suggests this pathway is highly feasible. researchgate.net

The Knoevenagel condensation is a variant of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. organic-chemistry.orgacs.org The formyl group of this compound is an excellent substrate for this reaction.

For instance, its condensation with 2-thioxothiazolidin-4-ones (rhodanines) and their derivatives would proceed via the formation of a new carbon-carbon double bond. znaturforsch.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. acs.org The resulting products are highly conjugated systems and are often of interest in medicinal chemistry. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent elimination of a water molecule yields the final α,β-unsaturated product. organic-chemistry.orgacs.org

| Reactant | Catalyst | Product Type |

| This compound | Piperidine/Amine Salt | α,β-Unsaturated Compound |

| 2-Thioxothiazolidin-4-one |

Oxidation and Reduction Transformations

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: The formylation of an indole ring can be achieved through various methods, including the Vilsmeier-Haack reaction. prepchem.comorgsyn.org Conversely, the formyl group of an indole-3-carboxaldehyde (B46971) can be oxidized to the corresponding carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents.

Reduction: The formyl group is easily reduced to a hydroxymethyl group (–CH₂OH). This can be achieved using common reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. This transformation introduces a primary alcohol functionality, which can then be used in subsequent reactions like esterification or etherification.

Reactions Involving the Ester Group (–COOCH3)

The methyl ester group at the 4-position of the indole ring offers another site for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis and Transesterification

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/alcohol mixture, is a common method. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt can be neutralized with acid to yield the free carboxylic acid. Studies on related indole-3-acetic acid esters show that hydrolysis can occur even under mildly alkaline conditions. researchgate.net

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH / H₂O, then H⁺ | Carboxylic Acid (–COOH) |

| Transesterification | R'OH / Acid or Base Catalyst | New Ester (–COOR') |

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile or be deprotonated to form an even more potent nucleophile. These characteristics are central to its N-alkylation, N-acylation, and protection strategies. researchgate.net

The indole nitrogen of this compound can be readily alkylated or acylated. These reactions typically proceed by deprotonation of the N-H proton with a suitable base, followed by nucleophilic attack on an alkylating or acylating agent.

N-Alkylation: This process introduces an alkyl group onto the indole nitrogen. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates. The choice of base is crucial and often depends on the reactivity of the alkylating agent and the presence of other sensitive functional groups. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the indole nitrogen. ekb.eg Alternatively, milder conditions using bases like potassium carbonate (K2CO3) in a polar solvent like acetonitrile (B52724) can also be employed, particularly for more reactive alkylating agents. ekb.eg For example, N-alkylation of indole-3-carboxaldehyde with various alkyl bromides has been successfully achieved using K2CO3 in acetonitrile under reflux. ekb.eg

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the indole nitrogen, forming an N-acylindole. Acylating agents such as acyl chlorides or acid anhydrides are commonly used in the presence of a base. commonorganicchemistry.com More recently, methods using thioesters as the acyl source have been developed, offering a chemoselective approach for the N-acylation of indoles. quimicaorganica.orgnih.gov These reactions are often carried out at elevated temperatures in solvents like xylene with a base such as cesium carbonate (Cs2CO3). quimicaorganica.orgnih.gov

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents | Base | Solvent | Temperature |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | NaH or K2CO3 | THF, DMF, or Acetonitrile | Reflux |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | Pyridine or Et3N | Dichloromethane | 0 °C to RT |

| N-Acylation | Thioester (e.g., RCOSMe) | Cs2CO3 | Xylene | 140 °C |

In multi-step syntheses, protecting the indole nitrogen is often necessary to prevent unwanted side reactions and to control regioselectivity in subsequent steps. ekb.eg The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its removal.

Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) groups are widely used. They are installed using the corresponding sulfonyl chloride (e.g., TsCl) in the presence of a base. They are robust but typically require harsh conditions for removal.

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common. Boc protection is achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is easily removed under acidic conditions. nih.gov This strategy is useful when subsequent reactions are performed under basic or neutral conditions.

Alkyl groups: Simple alkyl groups like methyl (Me) or benzyl (Bn) can serve as protecting groups. However, their removal can be challenging. A more labile option is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be removed under fluoride-mediated or acidic conditions.

The use of a protecting group allows for greater control over the molecule's reactivity. For instance, protecting the nitrogen facilitates lithiation at other positions on the ring, such as C2. Furthermore, some reaction conditions can serve a dual role of reaction and protection; for example, using an excess of diborane (B8814927) for a reduction can form an intermediate that protects a side-chain ester. rsc.org

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). In a typical indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. researchgate.netquimicaorganica.org However, in this compound, the C3 position is already substituted.

When the C3 position is blocked, electrophilic substitution can be directed to the C2 position of the pyrrole (B145914) ring or to the benzene (B151609) portion of the molecule. quimicaorganica.org The mechanism for substitution at C2 often involves an initial attack of the electrophile at C3 to form a 3,3-disubstituted indolenine intermediate, which then undergoes a rearrangement to yield the 2,3-disubstituted product. rsc.orgquimicaorganica.org

Substitution on the benzene ring is also possible, but it is complicated by the electronic effects of the existing substituents. Both the C3-formyl group and the C4-carboxylate group are electron-withdrawing and act as deactivating groups for EAS, directing incoming electrophiles to their meta positions (C6 and C7 for the formyl group; C6 and C2/C5 for the carboxylate group). Conversely, the indole nitrogen is strongly activating and directs electrophiles to the C4 and C6 positions. The interplay of these competing effects determines the final regiochemical outcome, which can often result in mixtures of products under standard EAS conditions (e.g., nitration with HNO3/H2SO4 or halogenation with Br2). Specific conditions, such as using milder reagents like N-bromosuccinimide (NBS) for bromination, may offer better selectivity.

Nucleophilic Attack on the Indole Ring (e.g., C-metallation and subsequent reactions)

While the electron-rich nature of the indole ring makes it generally resistant to nucleophilic attack, the introduction of functional groups via C-metallation (deprotonation) followed by reaction with an electrophile is a powerful synthetic strategy. The regioselectivity of this metallation is controlled by the acidity of the various C-H protons and the use of directing groups. wikipedia.orgorganic-chemistry.org

For this compound, several sites are potential candidates for lithiation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA):

N-H Proton: The indole N-H is the most acidic proton and will be deprotonated first. This must be considered in any metallation strategy. Often, the nitrogen is protected to allow for deprotonation at a carbon atom.

C2-H Proton: In N-protected indoles, the C2 proton is often the most acidic carbon-bound proton and can be selectively removed.

Directed ortho Metalation (DoM): A directing metalation group (DMG) can chelate to the lithium base, directing deprotonation to a nearby ortho position. wikipedia.orgbaranlab.org In an N-protected version of the target molecule, the C4-carboxylate group could potentially direct lithiation to the C5 position. The relative directing ability of different groups is a key consideration. baranlab.org

Once the lithiated intermediate is formed, it can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to install new functional groups with high regioselectivity.

Rearrangement and Cascade Reactions

The indole scaffold, particularly when functionalized with reactive groups like an aldehyde, can participate in a variety of rearrangement and cascade reactions to build more complex molecular architectures. These transformations often involve the cleavage and formation of multiple bonds in a single operation.

While a specific intramolecular acid-catalyzed ring contraction for this compound is not prominently documented, related indole derivatives are known to undergo such transformations. For instance, ring contraction has been observed in the reaction of indoline (B122111) derivatives with o-quinones nih.govresearchgate.net and in the oxidative rearrangement of α-formyl cyclic ketones. rsc.org

More broadly, 3-formylindoles are key substrates in various cascade reactions.

Ring Expansion: Indoles can be converted into quinolines through multi-step cascades, sometimes promoted by a single reagent that facilitates several steps, such as dearomatizing spirocyclization followed by a one-atom ring expansion. nih.gov Other methods allow for the expansion of the indole ring to form seven-membered azaheterocycles or pyrrolo[2,3-c]quinolines. acs.org

Rearrangement of Enamines: The enamine formed from the reaction of a 3-formylindole with an amine can undergo rearrangement, leading to the formation of new heterocyclic systems. For example, enamines derived from 3-formylchromones (structurally related synthons) are known to rearrange to form pyrazolopyridines. nih.gov

These types of reactions highlight the synthetic versatility of the 3-formylindole motif for the rapid construction of diverse and complex heterocyclic structures.

Advanced Synthetic Applications and Building Block Utility of Methyl 3 Formyl 1h Indole 4 Carboxylate

Construction of Fused and Polycyclic Indole (B1671886) Systems

The unique arrangement of functional groups in methyl 3-formyl-1H-indole-4-carboxylate, specifically the electrophilic aldehyde at the C3-position and the ester at C4, makes it an exceptional starting material for the synthesis of intricate, multi-ring indole structures.

Synthesis of Tetracyclic Indole Scaffolds

The strategic positioning of reactive sites on the indole core of this compound allows for its use in synthetic cascades designed to build tetracyclic systems. While direct, named reactions for tetracycle synthesis from this specific molecule are highly specialized, the general strategy involves multi-step sequences where both the formyl and the indole nitrogen or aromatic backbone participate in ring-forming reactions. For instance, a common approach involves an initial reaction at the formyl group, followed by cyclization reactions that engage the indole nitrogen and subsequently build additional rings onto the benzene (B151609) portion of the indole core. These methods are crucial for accessing complex natural product skeletons and novel pharmaceutical scaffolds.

Annelation Reactions for Complex Indole Architectures

Annelation, or ring-fusion, reactions are a powerful tool for elaborating the basic indole structure into more complex polycyclic systems. The reactivity of this compound is well-suited for such transformations. A notable example of this type of reaction is the [3+2] annulation involving arynes and indole derivatives. nih.gov In a related study, methyl indole-2-carboxylates react with arynes in a [3+2] annulation to yield a novel indole-indolone scaffold. nih.gov This methodology, which proceeds under mild conditions, involves the nucleophilic attack of the indole on the aryne, followed by an intramolecular cyclization. nih.gov

Applying this logic to this compound, the formyl group can be converted into a nucleophilic or electrophilic partner for subsequent annelation reactions. For example, condensation of the aldehyde with an active methylene (B1212753) compound can introduce a new functional group, which then participates in a cyclization reaction to build an additional ring. These strategies are instrumental in creating structurally diverse and complex indole architectures valuable in medicinal chemistry. nih.gov

Role in the Synthesis of Diverse Organic Molecules

This compound serves as a versatile intermediate in the synthesis of a wide array of organic molecules, extending beyond fused systems. Its functional groups are readily transformed into other moieties, opening pathways to numerous compound classes.

A key reaction is the condensation of the C3-formyl group with various nucleophiles. Research has shown that the closely related ethyl 3-formyl-1H-indole-2-carboxylate undergoes efficient condensation with active methylene compounds like 2-thiohydantoin (B1682308) and rhodanine (B49660) derivatives. znaturforsch.com This reaction first forms an intermediate via a Knoevenagel-type condensation, which can then undergo a subsequent intramolecular cyclocondensation to yield complex heterocyclic systems such as β-carboline thiohydantoins. znaturforsch.com This highlights the dual reactivity of the molecule, enabling the formation of multiple new bonds and rings in a single sequence.

The following table showcases examples of β-carboline thiohydantoin derivatives synthesized from a related indole precursor, illustrating the types of complex molecules accessible from this scaffold.

| Starting Material | Reagent (Thiohydantoin) | Product | Yield (%) |

| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin | β-Carboline[1,2-g]thiohydantoin | High |

| Ethyl 3-formyl-1H-indole-2-carboxylate | N-Methyl-2-thiohydantoin | N-Methyl-β-carboline[1,2-g]thiohydantoin | High |

| Ethyl 3-formyl-1H-indole-2-carboxylate | N-Phenyl-2-thiohydantoin | N-Phenyl-β-carboline[1,2-g]thiohydantoin | High |

| This table is illustrative of the reactivity of the 3-formyl indole scaffold, based on data for the ethyl 2-carboxylate analogue. znaturforsch.com |

Precursor for Bioactive Molecules

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. nih.govresearchgate.net this compound is a valuable starting material for creating molecules with potential therapeutic applications, including anti-inflammatory and anticancer properties. chemimpex.com

Development of Medicinal Chemistry Platforms and Screening Libraries

In modern drug discovery, the efficient generation of screening libraries containing diverse, drug-like molecules is essential. researchgate.net this compound is an ideal platform for this purpose. Its well-defined reactive handles—the aldehyde, the ester, and the indole N-H—allow for systematic modification through parallel synthesis, generating a large number of analogues from a common core.

The creation of such libraries involves reacting the parent scaffold with a diverse set of building blocks. researchgate.net For example, the formyl group can be subjected to reductive amination with a library of primary and secondary amines, while the ester can be hydrolyzed and coupled with various alcohols or amines to create a diverse set of amides and esters. This approach allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the indole core, which is critical for optimizing lead compounds. asinex.com The goal is to produce collections of compounds with a high diversity of frameworks and favorable physicochemical properties for identifying hits against multiple biological targets. asinex.com

Application in Material Science Research

The utility of indole derivatives extends into material science, particularly in the development of functional materials such as dyes and fluorescent probes. chemimpex.comnih.gov The extended π-system of the indole ring gives rise to intrinsic photophysical properties that can be fine-tuned through chemical modification.

Mechanistic Investigations of Reactions Involving Methyl 3 Formyl 1h Indole 4 Carboxylate

Postulated Reaction Mechanisms (e.g., Vilsmeier-Haack intermediates, intramolecular cascades)

The formation of methyl 3-formyl-1H-indole-4-carboxylate itself is most commonly achieved through a Vilsmeier-Haack reaction. This reaction, along with subsequent transformations of the title compound, involves several key postulated mechanistic steps.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.com The synthesis of this compound begins with the reaction of a suitable precursor, methyl 1H-indole-4-carboxylate, with the Vilsmeier reagent.

The currently accepted mechanism for the Vilsmeier-Haack reaction involves two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This reaction forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.com

Electrophilic Aromatic Substitution: The electron-rich indole (B1671886) ring of methyl 1H-indole-4-carboxylate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Indoles preferentially undergo electrophilic substitution at the C3 position due to the stability of the resulting intermediate. The attack leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final aldehyde product, this compound. nrochemistry.com

Intramolecular Cascade Reaction

Once formed, this compound can participate in further reactions, such as intramolecular cascades. A notable example is its reaction with ethane-1,2-diamine in the presence of acetic acid, which leads to a novel tetracyclic indole scaffold. organic-chemistry.org The postulated mechanism for this transformation is a multi-step intramolecular cascade:

The reaction is initiated by the condensation of the formyl group of this compound with one of the amino groups of ethane-1,2-diamine to form an imine intermediate. The second amino group of the diamine then attacks the ester carbonyl group, leading to an intramolecular cyclization. This is followed by a series of proton transfers and the elimination of methanol (B129727), resulting in the formation of the final, stable tetracyclic product. This cascade reaction highlights the utility of the formyl and carboxylate groups as reactive handles for constructing more complex molecular architectures. organic-chemistry.org

Studies of Reaction Kinetics and Thermodynamics

Specific experimental studies on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively documented in the reviewed literature. However, general principles applicable to the types of reactions it undergoes can be discussed.

The Vilsmeier-Haack reaction is known to be sensitive to reaction conditions, including temperature and solvent, which inherently relates to its kinetics and thermodynamics. numberanalytics.com The formation of the Vilsmeier reagent is typically a rapid and exothermic process. numberanalytics.com The subsequent electrophilic aromatic substitution is the rate-determining step, and its rate is influenced by the nucleophilicity of the indole substrate and the electrophilicity of the Vilsmeier reagent.

Role of Catalysis in Transformations

Catalysis plays a pivotal role in the synthesis and subsequent reactions of this compound.

In the context of the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) is not a classic catalyst as it is consumed in the reaction to form the Vilsmeier reagent. However, it is the key activating agent that enables the formylation to occur. ijpcbs.com The reaction of DMF with POCl₃ generates the highly electrophilic species necessary for the transformation. numberanalytics.com

In the subsequent intramolecular cascade reaction of this compound with ethane-1,2-diamine, acetic acid is employed as a catalyst. organic-chemistry.org Acid catalysis is crucial for several steps in the proposed mechanism. It protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the amine. Furthermore, acid catalysis facilitates the dehydration step in the formation of the imine intermediate and the elimination of methanol in the final stages of the cyclization.

Isotopic Labeling Studies

There are no specific isotopic labeling studies reported in the literature for reactions involving this compound. However, this technique is a powerful tool for elucidating reaction mechanisms, and its potential application to the chemistry of this compound is significant.

For instance, in the Vilsmeier-Haack formylation, using isotopically labeled DMF, such as DMF-d₇, would result in the incorporation of a deuterium (B1214612) atom onto the formyl group of the product. acs.org This would confirm that the formyl carbon originates from DMF. Such studies have been used to investigate the mechanism of the Vilsmeier-Haack reaction for other indole derivatives. acs.org

Biological and Medicinal Chemistry Research Applications of Methyl 3 Formyl 1h Indole 4 Carboxylate and Its Derivatives

Design and Synthesis of Indole-Based Scaffolds for Drug Discovery

The strategic functionalization of the indole (B1671886) core is a key approach in drug discovery, allowing for the generation of diverse molecular architectures. nih.gov Methyl 3-formyl-1H-indole-4-carboxylate serves as a valuable and versatile intermediate in this process. Its synthesis is efficiently achieved through a modified Vilsmeier-Haack reaction, starting from the commercially available methyl 1H-indole-4-carboxylate. mdpi.com In this reaction, phosphoryl chloride is used to introduce a formyl group at the C3-position of the indole ring, a site known for its nucleophilic character, yielding the target compound in high purity. mdpi.com This formyl group and the carboxylate at the C4-position provide two reactive handles for further chemical modifications, making it an ideal starting point for creating complex indole-based scaffolds. mdpi.comscirp.org

The true value of this compound lies in its utility as a building block for exploring unique chemical spaces in drug discovery. chemimpex.com The presence of multiple reactive sites allows it to be used in cascade or domino-type reactions to produce novel, condensed heterocyclic systems that are otherwise challenging to synthesize. mdpi.com

A prime example is its use in the synthesis of a novel C3/C4-annelated tetracyclic indole scaffold. mdpi.com By reacting this compound with ethane-1,2-diamine in the presence of acetic acid, a cascade reaction is initiated. This sequence of reactions forms an 8,9,10,10a-tetrahydroimidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one core, a complex heterocyclic system constructed in a single synthetic step from the indole intermediate. mdpi.com This approach enables the rapid generation of structurally diverse and rigid polycyclic frameworks. nih.govmdpi.com Such libraries of unique compounds can then be screened against various biological targets, facilitating the discovery of new lead compounds for medicinal applications. mdpi.comnih.gov

Antimicrobial Activity of Derivatives

Derivatives synthesized from indole precursors, such as this compound, have demonstrated significant potential as antimicrobial agents. humanjournals.comnih.gov The indole scaffold can be combined with other pharmacologically active moieties, like rhodanine (B49660) or diketopiperazine, to create hybrid molecules with enhanced efficacy against a broad range of pathogens, including multi-drug resistant strains. nih.govfrontiersin.org

Numerous studies have confirmed the potent antibacterial properties of indole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to very good antibacterial activity, with some compounds proving to be 10-50 times more potent than the reference drugs ampicillin (B1664943) and streptomycin (B1217042) against the tested strains. nih.gov Similarly, certain indole diketopiperazine alkaloids exhibited strong antibacterial effects, with minimum inhibitory concentrations (MICs) as low as 0.90 μM. nih.gov Some of these compounds were more active against Staphylococcus aureus than the positive control, penicillin sodium. nih.gov Other indole derivatives have shown excellent activity against methicillin-resistant S. aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Test Organism | Activity (MIC) | Reference |

| Indole Diketopiperazines (3b, 3c) | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.94–3.87 µM | frontiersin.orgnih.gov |

| Indole-Thiadiazole (2c) | Methicillin-Resistant S. aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Indole-Triazole (3d) | Methicillin-Resistant S. aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Indole-Rhodanine Derivatives (8) | Bacillus cereus, Enterococcus faecalis, Staphylococcus aureus, Micrococcus flavus, Escherichia coli, Enterobacter cloacae, Salmonella typhimurium, Pseudomonas aeruginosa | 0.004–0.03 mg/mL | nih.gov |

| 5-Bromo-indole-3-carboxamide (13b) | Staphylococcus aureus, Acinetobacter baumannii | ≤ 0.28 µM | mdpi.com |

The antifungal potential of indole derivatives is also well-documented. frontiersin.orgresearchgate.net While some compound series show moderate activity, others exhibit excellent efficacy against various pathogenic fungi. nih.gov For example, a study on indole-rhodanine derivatives found them to have good to excellent antifungal activity, with MIC values ranging from 0.004–0.06 mg/mL against a panel of eight fungal species. nih.gov In this study, Trichoderma viride was the most sensitive fungus. nih.gov Other research has highlighted the efficacy of indole derivatives against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Test Organism | Activity (MIC) | Reference |

| Indole Diketopiperazines | Aspergillus niger, Alternaria alternata, Fusarium oxysporum, Botrytis cinerea | 30.0–68.8 μM (Moderate Activity) | frontiersin.orgnih.gov |

| Indole-Triazoles (1b, 3b-d) | Candida albicans | 3.125 µg/mL | nih.gov |

| Indole-Triazoles | Candida krusei | Highly Active | nih.gov |

| Indole-Rhodanine Derivatives (15) | Aspergillus fumigatus, Aspergillus ochraceus, Aspergillus versicolor, Penicillium funiculosum, Penicillium ochrochloron, Trichoderma viride, Candida albicans, Trichophyton mentagrophytes | 0.004-0.06 mg/mL | nih.gov |

| 5-Bromo-indole-3-carboxamide (13b) | Cryptococcus neoformans | ≤ 0.28 µM | mdpi.com |

Structure-activity relationship (SAR) analysis provides crucial insights for optimizing the antimicrobial potency of indole derivatives. nih.gov Studies on indole diketopiperazines revealed that the core skeleton, comprising both the indole and diketopiperazine rings, is essential for antimicrobial activity. nih.gov Modifications to this skeleton, such as the type of amino acid incorporated and substitutions on the indole ring, significantly impact the biological effect. nih.gov

For a series of α,ω-di(indole-3-carboxamido)polyamine derivatives, SAR studies showed that a 5-bromo substitution on the indole ring generally led to more broad-spectrum activity. mdpi.com The length of the polyamine linker between the indole units was also found to be a critical determinant of potency and spectrum. mdpi.com These analyses link specific structural features to antimicrobial efficacy, guiding the rational design of more effective agents. researchgate.netnih.gov

The antimicrobial effects of indole derivatives are attributed to several mechanisms of action. One proposed mechanism is the disruption of the bacterial cell membrane. For example, certain indole-polyamine conjugates were shown to perturb the membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, which likely facilitates their intrinsic antimicrobial activity and their ability to potentiate conventional antibiotics. mdpi.com

Enzyme inhibition is another key mechanism. nih.gov Molecular docking studies suggest that indole-rhodanine derivatives may exert their antibacterial effects by inhibiting MurB, an enzyme essential for peptidoglycan biosynthesis in bacteria like E. coli. nih.gov The same study proposed that their antifungal activity could stem from the inhibition of 14α-lanosterol demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Furthermore, some indole derivatives interfere with bacterial signaling and resistance pathways. Studies have shown that certain indoles can act as inhibitors of the NorA efflux pump in S. aureus, a mechanism that contributes to antibiotic resistance. nih.gov In A. baumannii, the indole derivative 7-hydroxyindole (B18039) was found to reduce the expression of genes (abaI and abaR) involved in quorum sensing and biofilm formation, highlighting a mechanism that targets bacterial virulence. nih.gov

Anticancer Properties of Derivatives

Research into the anticancer properties of direct derivatives of this compound has focused on the synthesis of novel fused heterocyclic systems.

The inherent reactivity of the 3-formyl and 4-carboxylate groups on the indole scaffold allows for the construction of complex polycyclic molecules. In one such study, this compound was used as the starting material in an acid-catalyzed cascade reaction with ethane-1,2-diamine to produce a novel tetracyclic indole scaffold. uni-greifswald.de

Initial biological screening of these newly synthesized, structurally unique tetracyclic indole derivatives was performed to assess their cytotoxic potential. aku.edu.tr An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate the effect of these compounds on cell viability. The results from this initial testing indicated that the investigated compounds did not exhibit significant cytotoxicity. aku.edu.tr Further examination under different experimental conditions would be required to fully characterize their anticancer potential. aku.edu.tr

Table 1: Cytotoxicity Data for Tetracyclic Indole Derivative

| Compound | Starting Material | Assay | Result | Source |

|---|---|---|---|---|

| Tetracyclic Indole Derivative (Compound 34) | This compound | MTT Assay | No significant cytotoxicity observed | aku.edu.tr |

Given that the initial screening of the tetracyclic derivatives of this compound did not show significant cytotoxicity, detailed investigations into their effects on specific biochemical pathways such as cell growth and apoptosis have not been extensively reported. aku.edu.tr However, the broader class of indole derivatives is well-known for inducing apoptosis and modulating cell cycle progression in cancer cells. nih.govpnu.ac.ir For instance, certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in triple-negative breast cancer cells. pnu.ac.ir Similarly, some 1H-imidazole derivatives can arrest the cell cycle in the S phase and induce apoptosis in colorectal cancer cells. nih.gov These examples highlight the general potential of the indole scaffold to interfere with cancer-related pathways, even though the specific derivatives of this compound tested to date have not demonstrated this activity. aku.edu.tr

Other Biological Activities and Pharmacological Potential

While direct derivatives of this compound have been initially explored for anticancer activity, the constituent functional groups suggest potential for other biological activities. The 3-formylindole and indole carboxylate scaffolds are present in compounds with a wide range of pharmacological properties, including antimicrobial and antioxidant effects. acs.orggoogle.com

For example, various 3-substituted indole derivatives are known to possess significant antibacterial and antifungal properties. acs.org Indole-3-carboxaldehyde (B46971) thiosemicarbazone derivatives have been synthesized and investigated for their antioxidant capabilities using assays such as DPPH, ABTS, and CUPRAC. nih.gov Furthermore, chitosan (B1678972) Schiff base polymers incorporating 3-formylindole have been studied for their antimicrobial, antioxidant, and cytotoxic effects. pnu.ac.ir These studies suggest that derivatization of the formyl group of this compound could yield compounds with similar activities.

In Silico Studies in Drug Discovery (e.g., docking, ADMET, drug-likeness)

In silico computational tools are integral to modern drug discovery, enabling the prediction of how a molecule might behave in a biological system and whether it has drug-like properties. These methods are widely applied to indole derivatives to prioritize synthetic targets and understand their mechanism of action. chem960.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For indole derivatives, docking studies have been used to predict binding to various targets, including enzymes like urease and protein kinases. For instance, docking simulations of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives suggested that they inhibit tubulin polymerization by binding at the colchicine (B1669291) site. pnu.ac.ir

ADMET and Drug-likeness: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness rules like Lipinski's Rule of Five, are crucial for developing orally bioavailable drugs. chem960.com For various indole derivatives, such as those designed as GSK-3β inhibitors or urease inhibitors, these properties are calculated computationally. chem960.com These predictions help to identify candidates with potentially favorable pharmacokinetic profiles and low toxicity, guiding further experimental work. chem960.com For example, in silico studies on certain indole derivatives predicted high gastrointestinal absorption and good oral bioavailability. While specific in silico studies for derivatives of this compound are not extensively reported, the established methodologies are readily applicable to any new compounds synthesized from this scaffold.

Future Research Directions and Unexplored Avenues for Methyl 3 Formyl 1h Indole 4 Carboxylate

Development of Novel Synthetic Routes

The current synthesis of indole (B1671886) derivatives often involves multi-step procedures. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to methyl 3-formyl-1H-indole-4-carboxylate.

One promising avenue is the exploration of palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which has proven effective for synthesizing related indole-4-carboxylates. orgsyn.org Adapting this methodology could provide a flexible and efficient pathway. Further investigation into one-pot syntheses, such as the method developed for indole-4-carboxaldehyde (B46140) from 2-methyl-3-nitro methyl benzoate, could significantly streamline the production process by minimizing intermediate isolation steps. google.com

Moreover, leveraging modern synthetic techniques like microwave-assisted synthesis could dramatically reduce reaction times and improve yields, as demonstrated in the preparation of other 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com The development of catalytic systems that enable direct C-H bond functionalization and formylation at the C3 position of a pre-formed methyl 1H-indole-4-carboxylate core would represent a significant advancement in synthetic efficiency.

Diversification of Chemical Transformations

The chemical reactivity of this compound is largely centered around its three key functional components: the indole N-H, the C3-formyl group, and the C4-methyl ester. Each of these sites offers a platform for a diverse array of chemical transformations.

Future work should focus on exploring reactions that modify these functional groups to generate novel molecular scaffolds. For instance, the formyl group is a versatile handle for various C-C and C-N bond-forming reactions. researchgate.net It can readily undergo condensation reactions with active methylene (B1212753) compounds, such as 2-thiohydantoin (B1682308) or rhodanine (B49660) derivatives, to produce analogues of bioactive natural products like aplysinopsin. researchgate.net

The indole nitrogen can be alkylated or arylated to introduce further diversity. Inspired by the synthesis of 3,4-dihydro-1H- orgsyn.orgnih.govoxazino[4,3-a]indoles from other indole esters, similar cyclization strategies could be applied after appropriate modification of the formyl group. nih.gov Additionally, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives, further expanding the chemical space accessible from this starting material. chemicalbook.com

Expansion of Biological Activity Profiling

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals. mdpi.com While the specific biological profile of this compound is not extensively documented, its derivatives hold significant therapeutic potential.

A critical future direction is the systematic biological evaluation of new derivatives. For example, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have shown potent antimicrobial activity, outperforming established antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against various bacterial strains. nih.gov A similar strategy of synthesizing rhodanine-containing derivatives from this compound and screening them for antibacterial and antifungal properties is a logical and promising step. nih.gov

Beyond antimicrobial applications, the diverse library of compounds generated through chemical transformations should be subjected to broad biological screening. This profiling should include assays for anticancer activity, as indole-fused heterocycles have shown promise in this area, as well as for antiviral, anti-inflammatory, and neuroprotective effects. nih.gov

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

For instance, when developing new synthetic routes or transformations, in-situ reaction monitoring techniques can provide valuable data on reaction kinetics and the formation of intermediates. Computational approaches, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and understand the factors controlling selectivity. mdpi.com An investigation into the hetero-Diels-Alder reaction mechanism involving similar heterocyclic systems demonstrated how computational analysis can explain regioselectivity and stereoselectivity, providing a template for studying reactions of this indole derivative. mdpi.com Such detailed mechanistic studies will be invaluable for the rational design of more efficient and selective chemical processes.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of atom economy and efficiency. mdpi.com The structure of this compound makes it an ideal candidate for inclusion in novel MCRs.

Future research should focus on designing MCRs where this compound can act as a key building block. The formyl group, for example, can react with an amine and a nucleophile in a variety of MCRs. Indoles have been successfully used in MCRs to assemble complex, fused heterocyclic systems, such as indole-fused seven-membered heterocycles. nih.govrsc.org Developing similar MCRs that utilize the unique functionality of this compound could rapidly generate libraries of structurally complex and diverse molecules for biological screening. mdpi.com This approach not only simplifies the synthesis of complex structures but also accelerates the discovery of new bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for methyl 3-formyl-1H-indole-4-carboxylate?

Methodological Answer: The synthesis typically involves formylation and esterification steps. For example:

- Formylation : Reacting methyl indole-4-carboxylate with a formylating agent (e.g., DMF/POCl₃) under anhydrous conditions at 0–5°C for 1–2 hours.

- Esterification : Protecting the indole nitrogen (e.g., using Boc groups) before carboxylation to avoid side reactions.

Key steps include monitoring via TLC and purification via recrystallization (methanol/water mixtures) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups.

- UV-Vis : Absorption at ~297 nm (λmax) in methanol indicates conjugation between indole and formyl groups .

- ¹H NMR : Signals at δ 10.1–10.3 ppm (aldehyde proton) and δ 3.9–4.1 ppm (methoxy group) are diagnostic .

Q. What are the key reactivity patterns of the formyl and ester groups in this compound?

Methodological Answer:

- Formyl Group : Undergoes nucleophilic additions (e.g., condensation with amines to form Schiff bases) or cyclizations (e.g., Paal-Knorr synthesis of pyrroles) .

- Ester Group : Hydrolyzes to carboxylic acids under basic conditions (e.g., NaOH/MeOH, reflux for 2–3 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., halogenation at C4 or methoxy at C6) and test against standardized biological assays (e.g., kinase inhibition).

- Crystallographic Validation : Use X-ray structures to confirm whether observed activity correlates with binding modes in target proteins .

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent polarity in assays) .

Q. What are best practices for X-ray crystallographic analysis of this compound?

Methodological Answer:

- Crystal Growth : Recrystallize from methanol/ethyl acetate mixtures to obtain single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯O interactions between indole NH and ester carbonyls) .

Q. How to design structure-activity relationship (SAR) studies for indole-based derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with substitutions at C3 (formyl), C4 (ester), and C6 (e.g., methoxy or amino groups).

- Biological Testing : Use standardized assays (e.g., cytotoxicity against HeLa cells) to quantify activity.

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to interpret intermolecular interactions in the crystal packing of this compound?

Methodological Answer:

- Hydrogen Bonding : Analyze N–H⋯O interactions between indole NH and carbonyl oxygen (distance: ~2.8–3.0 Å; angle: ~160°).

- π-Stacking : Measure centroid-to-centroid distances (~3.5–4.0 Å) between indole rings.

- Torsion Angles : Evaluate planarity of the indole core (dihedral angles <10° indicate minimal distortion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.